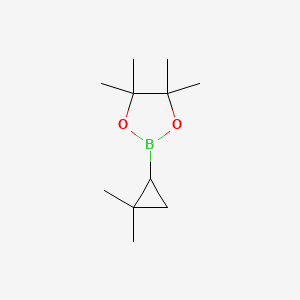![molecular formula C14H26BNO4 B6263856 rac-tert-butyl N-[(1R,2S)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate, cis CAS No. 1807546-55-9](/img/no-structure.png)
rac-tert-butyl N-[(1R,2S)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate, cis
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “rac-tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate” is similar in structure . It has a molecular weight of 187.24 and its IUPAC name is tert-butyl (1R,2S)-2- (hydroxymethyl)cyclopropylcarbamate .
Molecular Structure Analysis
The InChI code for the related compound “rac-tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate” is 1S/C9H17NO3/c1-9(2,3)13-8(12)10-7-4-6(7)5-11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7-/m1/s1 .Physical And Chemical Properties Analysis
The related compound “rac-tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate” is a powder that is stored at 4 degrees Celsius .Safety and Hazards
Mécanisme D'action
Mode of Action
The presence of a tetramethyl-1,3,2-dioxaborolan-2-yl group suggests that it may interact with biological targets through covalent bonding .
Pharmacokinetics
The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. The compound’s bioavailability, half-life, and clearance rate would need to be determined in pharmacokinetic studies .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the lack of information on the compound’s biological targets and mode of action, it is difficult to predict its potential therapeutic or toxicological effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. Without more information on the compound’s biological targets and mode of action, it is difficult to predict how these factors might impact its activity .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-tert-butyl N-[(1R,2S)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate, cis involves the reaction of tert-butyl N-(cyclopropylcarbamoyl)carbamate with tetramethyl-1,3,2-dioxaborolane in the presence of a chiral ligand to obtain the desired product in racemic form.", "Starting Materials": [ "tert-butyl N-(cyclopropylcarbamoyl)carbamate", "tetramethyl-1,3,2-dioxaborolane", "chiral ligand" ], "Reaction": [ "Step 1: Dissolve tert-butyl N-(cyclopropylcarbamoyl)carbamate and tetramethyl-1,3,2-dioxaborolane in a suitable solvent.", "Step 2: Add a chiral ligand to the reaction mixture and stir at room temperature for a specific time.", "Step 3: Quench the reaction with water and extract the product with an organic solvent.", "Step 4: Purify the product by column chromatography or recrystallization to obtain rac-tert-butyl N-[(1R,2S)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate, cis in racemic form." ] } | |
Numéro CAS |
1807546-55-9 |
Nom du produit |
rac-tert-butyl N-[(1R,2S)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate, cis |
Formule moléculaire |
C14H26BNO4 |
Poids moléculaire |
283.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



